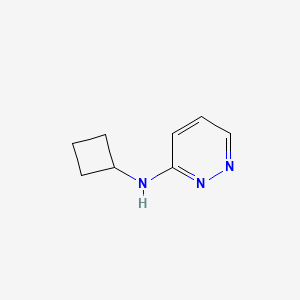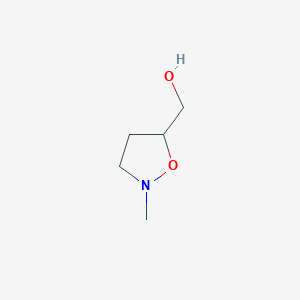
(2-Methyl-1,2-oxazolidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylisoxazolidin-5-yl)methanol is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylisoxazolidin-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound, followed by reduction. The reaction conditions often require a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for (2-Methylisoxazolidin-5-yl)methanol are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylisoxazolidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce various alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Methylisoxazolidin-5-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
Medicinally, (2-Methylisoxazolidin-5-yl)methanol and its derivatives are explored for their potential therapeutic effects. They are investigated for antiviral, antibacterial, and anticancer properties.
Industry
Industrially, this compound is used in the synthesis of polymers and other materials. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Methylisoxazolidin-5-yl)methanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to cellular metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolidine: A similar compound with a five-membered ring containing nitrogen and oxygen.
Isoxazole: Another related compound, but with a different ring structure.
Oxazolidine: Similar in structure but with different substituents.
Uniqueness
What sets (2-Methylisoxazolidin-5-yl)methanol apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it particularly versatile in synthetic applications.
Propriétés
Numéro CAS |
167393-03-5 |
|---|---|
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
(2-methyl-1,2-oxazolidin-5-yl)methanol |
InChI |
InChI=1S/C5H11NO2/c1-6-3-2-5(4-7)8-6/h5,7H,2-4H2,1H3 |
Clé InChI |
VHUJAVUZMMXFLT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


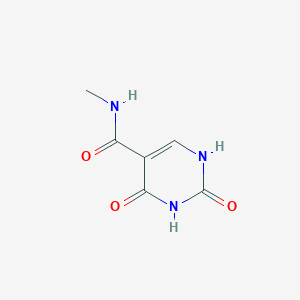
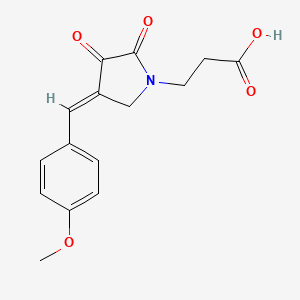
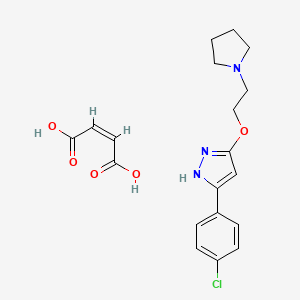

![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
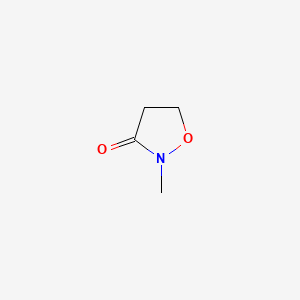
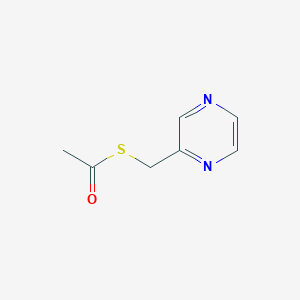
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
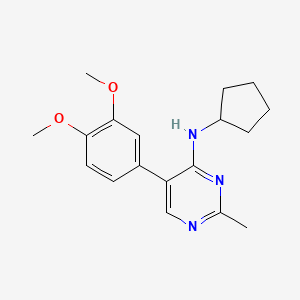

![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
